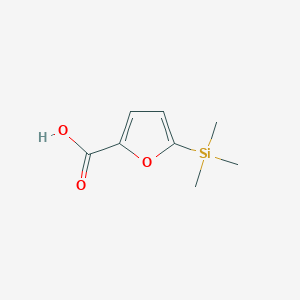

5-(Trimethylsilyl)furan-2-carboxylic acid

Descripción general

Descripción

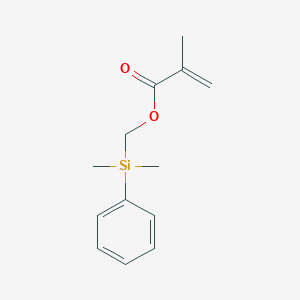

5-(Trimethylsilyl)furan-2-carboxylic acid is a derivative of furan-2-carboxylic acid . The trimethylsilyl group (TMS) is a functional group in organic chemistry, consisting of three methyl groups bonded to a silicon atom . This group is characterized by its chemical inertness and large molecular volume, making it useful in a number of applications .

Synthesis Analysis

The synthesis of furan-2-carboxylic acid derivatives involves various methods. One method involves the oxidation of furfural and 5-hydroxymethylfurfural, which are furan platform chemicals (FPCs) directly available from biomass . Another method involves the addition of organo-metallic compounds or carbanions generated directly from substituted furans on carbon dioxide . The resulting viscous oil stays at a certain temperature for a specific duration, after which the reaction flask is cooled and in situ prepared LDA is dissolved in dry THF .Chemical Reactions Analysis

The chemical reactions involving furan-2-carboxylic acid derivatives are diverse. For instance, 2-Trimethylsilyloxyfuran provides 5-substituted 2 (5H)-furanones by alkylation, aldolization, and conjugate addition . It also transforms quinones into furo-[3,2-b]benzofurans and is useful for the four-carbon elongation of sugars .Aplicaciones Científicas De Investigación

Synthesis Applications

5-(Trimethylsilyl)furan-2-carboxylic acid plays a significant role in synthetic chemistry. Carpenter and Chadwick (1985) demonstrated the utility of a trimethylsilyl blocking group in controlling metallation in furan acid, leading to high-yielding syntheses of 2,3-disubstituted furans (Carpenter & Chadwick, 1985). Ollevier et al. (2008) developed an efficient vinylogous Mukaiyama aldol reaction of 2-(trimethylsilyloxy)furan, showcasing its application in producing various furan derivatives with good diastereoselectivities (Ollevier, Bouchard, & Desyroy, 2008).

Biocatalytic Production

The compound has been pivotal in biocatalytic processes. Zong et al. (2020) and Jia et al. (2019) explored the biocatalytic production of furan carboxylic acids, demonstrating the effectiveness of enzyme-catalyzed synthesis from furan derivatives (Zong & Li, 2020); (Jia, Zong, Zheng, & Li, 2019).

Biomass Conversion

In the context of biomass conversion, Dutta, Wu, and Mascal (2015) highlighted the production of acid chloride derivatives from biomass-derived 5-(chloromethyl)furan-2-carboxylic acid, which are intermediates for biofuels and polymers (Dutta, Wu, & Mascal, 2015). Dick et al. (2017) discussed a carboxylation route to furan-2,5-dicarboxylic acid, a key compound in producing polymers like polyethylene furandicarboxylate (Dick, Frankhouser, Banerjee, & Kanan, 2017).

Pharmaceutical Applications

In the pharmaceutical domain, Mori et al. (2022) explored the antimycobacterial properties of furan-2-carboxylic acid derivatives, signifying their potential in medicinal chemistry (Mori, Tresoldi, Cazzaniga, Meneghetti, & Villa, 2022).

Safety and Hazards

When handling 5-(Trimethylsilyl)furan-2-carboxylic acid, it is recommended to avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Propiedades

IUPAC Name |

5-trimethylsilylfuran-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O3Si/c1-12(2,3)7-5-4-6(11-7)8(9)10/h4-5H,1-3H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZPORAFHCXAETB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC=C(O1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20507920 | |

| Record name | 5-(Trimethylsilyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18292-14-3 | |

| Record name | 5-(Trimethylsilyl)furan-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20507920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-[2-[(3Ar,9bS)-8-cyano-3,3a,4,9b-tetrahydro-1H-chromeno[3,4-c]pyrrol-2-yl]ethyl]phenyl]acetamide](/img/structure/B108224.png)

![Phosphorochloridic acid, bis[4-(1,1-dimethylethyl)phenyl] ester](/img/structure/B108238.png)